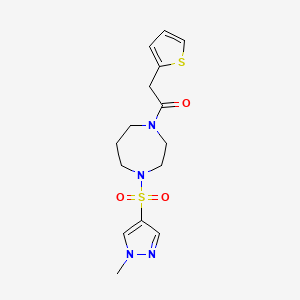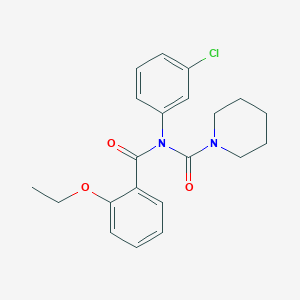![molecular formula C8H16O2 B2842209 [1-(Methoxymethyl)cyclopentyl]methanol CAS No. 1566351-69-6](/img/structure/B2842209.png)
[1-(Methoxymethyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Methoxymethyl)cyclopentyl]methanol” is a chemical compound with the CAS Number: 1566351-69-6 . It has a molecular weight of 144.21 and its IUPAC name is (1-(methoxymethyl)cyclopentyl)methanol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16O2/c1-10-7-8(6-9)4-2-3-5-8/h9H,2-7H2,1H3 . This indicates that the compound has a cyclopentyl ring with a methoxymethyl group and a methanol group attached to it.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Probing Surface Sites via Methanol Adsorption and Desorption
Research on ceria nanocrystals has utilized methanol to probe the nature of surface sites, where different methoxy species formed upon methanol adsorption provide insights into the interaction between methanol and metal oxide catalysts. This study helps in understanding the catalytic properties and reactions on ceria surfaces, crucial for environmental and industrial applications (Wu et al., 2012).
Catalytic C–C Coupling Using Methanol
Iridium-catalyzed direct C–C coupling of methanol with allenes represents a significant advancement in using methanol as a one-carbon building block in fine chemical synthesis. This process facilitates the creation of higher alcohols, showcasing methanol's potential as a renewable feedstock for organic synthesis (Moran et al., 2011).
Methanol as a Hydrogen Source
Methanol serves as an economic and safe hydrogen source in chemoselective transfer hydrogenation reactions, highlighting its role in reducing α,β-unsaturated ketones. This application demonstrates methanol's versatility in providing a hydrogen source for chemical reductions, offering a practical method for reducing olefinic bonds in various compounds (Aboo et al., 2019).
Methanolysis in Organic Synthesis
The study of methanolysis in bicyclo[3.1.0]hexane shows how methanol can participate in organic synthesis, specifically in ring-opening reactions under both acidic and basic conditions. This research provides insights into the mechanisms of methanolysis, contributing to the development of new synthetic routes (Lim et al., 2002).
Methanol in Methanol-to-Olefins Process
Investigations into the methanol-to-olefin process on acidic zeolite catalysts have revealed the significant role of surface methoxy groups in initiating hydrocarbon formation. This application underscores the importance of methanol in petrochemical processes, particularly in converting methanol to valuable olefins (Wang et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mecanismo De Acción
Mode of Action
It is suggested that it might be used as an intermediate in organic synthesis .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in various biochemical reactions, but the specific pathways and their downstream effects need further investigation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Propiedades
IUPAC Name |
[1-(methoxymethyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-7-8(6-9)4-2-3-5-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIUMKCBHCJLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2842127.png)
![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2842128.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2842129.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2842135.png)

![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)
![N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2842140.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)
![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)

![(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2842146.png)


